2,2'-Methylenebis(5-tert-butyl-4-methylphenol)
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Overview
Description
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) is a phenolic antioxidant commonly used to increase the oxidation stability in various industries, particularly in rubber and plastic manufacturing . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5-tert-butyl-4-methylphenol) typically involves the condensation of 2,6-di-tert-butyl-4-methylphenol with formaldehyde under acidic or basic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic units.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and Lewis acids are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones and various substituted phenolic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its role in preventing oxidative stress-related diseases.
Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.
Mechanism of Action
The antioxidant activity of 2,2’-Methylenebis(5-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage . The molecular targets include reactive oxygen species, which are scavenged by the phenolic groups, thus protecting the material or biological system from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure but with different substitution patterns on the phenolic rings.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another closely related compound with slight variations in the position of substituents.
Uniqueness
2,2’-Methylenebis(5-tert-butyl-4-methylphenol) is unique due to its specific substitution pattern, which provides optimal antioxidant properties for certain industrial applications. Its structure allows for effective stabilization of polymers and other materials against oxidative degradation .
Properties
CAS No. |
72007-90-0 |
---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
5-tert-butyl-2-[(4-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C23H32O2/c1-14-9-16(20(24)12-18(14)22(3,4)5)11-17-10-15(2)19(13-21(17)25)23(6,7)8/h9-10,12-13,24-25H,11H2,1-8H3 |
InChI Key |
SCTMCDOBBLNDSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)(C)C)O)CC2=C(C=C(C(=C2)C)C(C)(C)C)O |
Origin of Product |
United States |
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